molecular formula C10H10N4 B493317 5,6-Diethylpyrazine-2,3-dicarbonitrile

5,6-Diethylpyrazine-2,3-dicarbonitrile

Cat. No.: B493317
M. Wt: 186.21g/mol
InChI Key: DYXQCJGRWYUNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diethylpyrazine-2,3-dicarbonitrile is a pyrazine derivative featuring two ethyl groups at the 5 and 6 positions and two cyano groups at the 2 and 3 positions. Its ethyl substituents contribute to moderate steric bulk and enhanced solubility in organic solvents compared to phenyl or heteroaryl-substituted analogues.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21g/mol

IUPAC Name

5,6-diethylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C10H10N4/c1-3-7-8(4-2)14-10(6-12)9(5-11)13-7/h3-4H2,1-2H3

InChI Key

DYXQCJGRWYUNKK-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C(=N1)C#N)C#N)CC

Canonical SMILES

CCC1=C(N=C(C(=N1)C#N)C#N)CC

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional properties of 5,6-diethylpyrazine-2,3-dicarbonitrile are critically influenced by its substituents. Below is a comparative analysis with key analogues:

Substituent Effects on Structural and Electronic Properties

Table 1: Substituent Comparison of Pyrazine-2,3-dicarbonitrile Derivatives
Compound Name Substituents (5,6 positions) Molecular Weight Key Properties Applications
5,6-Diethylpyrazine-2,3-dicarbonitrile Ethyl 214.24* Moderate solubility, electron-donating alkyl groups Azaphthalocyanine synthesis
5,6-Diphenylpyrazine-2,3-dicarbonitrile Phenyl 282.31 Planar structure, strong π-conjugation, reduced solubility Coordination polymers
5,6-Bis(2-pyridyl)pyrazine-2,3-dicarbonitrile Pyridyl 288.26 Chelating ligands for metal complexes, enhanced UV absorption Luminescent materials
5,6-Bis(4-methoxyphenyl)pyrazine-2,3-dicarbonitrile 4-Methoxyphenyl 342.34 Electron-donating methoxy groups, improved redox activity Organic electronics
5,6-Bis(methylthio)pyrazine-2,3-dicarbonitrile Methylthio 254.35 Strong electron-withdrawing effects, sulfur-mediated conjugation Photoredox catalysis

*Calculated based on molecular formula C₁₀H₁₂N₄.

  • Steric and Solubility Differences: Ethyl groups in the target compound provide intermediate steric hindrance and higher solubility in non-polar solvents compared to bulky phenyl or rigid pyridyl substituents .
  • Electronic Effects: Ethyl groups are electron-donating via inductive effects, contrasting with electron-withdrawing cyano or methylthio groups. This influences reactivity in cyclization reactions for macrocycle formation .

Spectral and Reactivity Comparisons

Table 2: UV-Vis and Reactivity Data
Compound Name UV-Vis λmax (nm) Reactivity in Macrocycle Synthesis Key Spectral Features (NMR/IR)
5,6-Diethylpyrazine-2,3-dicarbonitrile Not reported High (used in azaphthalocyanines) Characteristic C≡N stretch at ~2224 cm⁻¹ (IR)
5-(t-Butylamino)-6-methylpyrazine-2,3-dicarbonitrile 267, 303, 373 Moderate NH stretch at ~3400 cm⁻¹; tert-butyl signals at δ1.53 (¹H NMR)
5,6-Bis(5-(methylthio)thiophen-2-yl)pyrazine-2,3-dicarbonitrile 300–400 (broad) Low (aggregation-prone) Thiophene C-S stretch at ~1082 cm⁻¹; aromatic protons at δ7.45–8.21
  • UV-Vis Profiles: Amino-substituted derivatives (e.g., 5-(t-butylamino)-6-methyl) exhibit λmax at 267–373 nm due to extended conjugation, whereas thiophene-substituted analogues show broader absorption, beneficial for light-harvesting applications .
  • Reactivity : Ethyl-substituted derivatives are preferred for azaphthalocyanine synthesis due to balanced steric effects, whereas bulky substituents (e.g., phenyl) hinder macrocycle formation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a diimine intermediate from 2,3-diaminomaleonitrile and a diethyl-substituted 1,2-diketone (e.g., 3,4-diethylhexane-2,3-dione). In the presence of a copper salen Schiff base catalyst anchored into SBA-15 mesoporous silica, the intermediate undergoes cyclization in aqueous media. The catalytic system enhances reaction efficiency by providing a high surface area and stabilizing the transition state.

Key parameters include:

  • Catalyst loading : 5–10 mol% copper salen/SBA-15.

  • Solvent : Water, enabling a green synthesis pathway.

  • Temperature : Reflux conditions (≈100°C) for 6–8 hours.

  • Yield : 74–88%.

The crystal structure of analogous compounds (e.g., 5,6-dimethylpyrazine-2,3-dicarbonitrile) confirms the planar geometry of the pyrazine core, with bond lengths and angles consistent with aromatic stabilization.

Onion Extract-Catalyzed Green Synthesis

An innovative, eco-friendly method employs onion extract as a biocatalyst for the condensation of 1,2-diketones and 1,2-diamines. This approach avoids toxic metals and harsh conditions, making it suitable for large-scale applications.

Experimental Optimization

For 5,6-diethylpyrazine-2,3-dicarbonitrile, the reaction involves:

  • Substrates : 3,4-diethylhexane-2,3-dione (1,2-diketone) and 2,3-diaminomaleonitrile.

  • Catalyst : Onion extract (0.2 mL per mmol of substrate).

  • Solvent : Ethanol at room temperature.

  • Time : 60 minutes.

  • Yield : 96%.

Optimization Studies

  • Solvent screening : Ethanol outperformed DMF, DCM, and water due to its polarity and miscibility with onion extract.

  • Catalyst recyclability : The extract retained 85% efficiency after five cycles.

  • Substrate scope : The method accommodates diverse 1,2-diketones and diamines, demonstrating broad applicability.

Characterization Data

The product was confirmed via NMR spectroscopy:

  • ¹H NMR (CDCl₃) : δ 1.39 (m, 6H, CH₂CH₃), 1.97 (m, 2H, CH₂), 2.97 (m, 2H, CH₂CN).

  • ¹³C NMR (CDCl₃) : δ 11.2 (CH₃), 19.8 (CH₂), 25.1 (C≡N), 113.4 (aromatic C), 161.3 (C≡N).

Comparative Analysis of Synthetic Methods

The following table contrasts key methodologies for synthesizing 5,6-diethylpyrazine-2,3-dicarbonitrile:

MethodCatalystConditionsTimeYield (%)Advantages
Copper salen/SBA-15Cu-Schiff baseWater, reflux6–8 h74–88Green solvent, reusable catalyst
Onion extractBiocatalystEthanol, room temp1 h96Mild conditions, no toxic byproducts
MnO₂/KOHMnO₂CH₂Cl₂, reflux20 h66Low cost
CuO/ZnO/SiO₂CuO/ZnO360°C350 h87High thermal stability

The onion extract method stands out for its rapid reaction time, high yield, and environmental compatibility. In contrast, traditional metal oxide catalysts require elevated temperatures and longer durations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.